1-Bromo-3,5-dimethylcyclohexane

Catalog No.
S3020138
CAS No.
859180-62-4
M.F
C8H15Br
M. Wt
191.112
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3,5-dimethylcyclohexane

CAS Number

859180-62-4

Product Name

1-Bromo-3,5-dimethylcyclohexane

IUPAC Name

1-bromo-3,5-dimethylcyclohexane

Molecular Formula

C8H15Br

Molecular Weight

191.112

InChI

InChI=1S/C8H15Br/c1-6-3-7(2)5-8(9)4-6/h6-8H,3-5H2,1-2H3

InChI Key

PWECRZWUPVQPSE-UHFFFAOYSA-N

SMILES

CC1CC(CC(C1)Br)C

Solubility

not available

Material Science

1-Bromo-3,5-dimethylcyclohexane has been used in the realm of material science. Researchers leverage its unique structure to engineer novel materials with enhanced performance characteristics .

Polymorphism and Light Emission

This application involves the investigation of 1-bromo-3,5,7-triphenyladamantane (a derivative of 1-Bromo-3,5-dimethylcyclohexane) and the elucidation of polymorphic crystals using single crystal X-ray diffraction .

Method of Application: The method involves the use of single crystal X-ray diffraction to investigate the interactions within the characteristic dimers present in the unit cells of the polymorphic crystals .

Results and Outcomes: The study found that both polymorphic forms of the compound emit white light when subjected to 900 nm continuous wave laser irradiation, displaying a subtle blue shift compared to a reference compound . The absence of certain interactions between the dimers of the compound causes a small red-shift in the emission spectrum .

Conformational Analysis

1-Bromo-3,5-dimethylcyclohexane can be used in the field of conformational analysis. This involves studying the different conformations of cyclohexane and how they are affected by the presence of different substituents .

Method of Application: The method involves comparing the steric effects of each substituent, along with any additional steric interactions, for both chair conformations of the disubstituted cyclohexane .

Results and Outcomes: The study found that a conformation in which both substituents are equatorial will always be more stable than a conformation with both groups axial . When one substituent is axial and the other is equatorial, the most stable conformation will be the one with the bulkiest substituent in the equatorial position .

Substituted Cyclohexanes

1-Bromo-3,5-dimethylcyclohexane can also be used to study substituted cyclohexanes. This involves investigating the stability of the equatorial conformers of monosubstituted cyclohexanes compared to their axial counterparts .

Method of Application: The method involves arranging a given list of substituents in increasing or decreasing order of 1,3‑diaxial interactions .

Results and Outcomes: The study found that the chair conformation which places the substituent in the equatorial position will be the most stable and be favored in the ring flip equilibrium .

E2 Reactions and Cyclohexane Rings

1-Bromo-3,5-dimethylcyclohexane can be used to study E2 reactions in cyclohexane rings. This involves investigating the antiperiplanar relationships between C-H and the leaving group .

Method of Application: The method involves determining the antiperiplanar relationships in the E2 reaction, where the leaving group is always “anti” to the hydrogen that is removed on the adjacent carbon . In cyclohexane rings, E2 reactions can only occur when the leaving group is axial .

Results and Outcomes: The study found that in order for a hydrogen to be “anti” to a leaving group, it’s required that both groups be axial . If the leaving group is on the “top” face of the cyclohexane, you can only form an alkene to adjacent carbons where the hydrogen is on the opposite face .

Conformations of Disubstituted Cyclohexanes

1-Bromo-3,5-dimethylcyclohexane can also be used to study the conformations of disubstituted cyclohexanes. This involves determining the most stable conformation of a given disubstituted cyclohexane .

Method of Application: The method involves taking into account the steric effects of each substituent, along with any additional steric interactions, for both chair conformations .

1-Bromo-3,5-dimethylcyclohexane is an organic compound characterized by the presence of a bromine atom and two methyl groups attached to a cyclohexane ring. Its molecular formula is C8H15BrC_8H_{15}Br, and it has a molecular weight of approximately 191.11 g/mol. The compound is a colorless to pale yellow liquid with a distinct odor, and it is noted for its reactivity due to the presence of the bromine substituent, which can participate in various

Typical for alkyl halides:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or alkoxides, leading to the formation of alcohols or ethers.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes. This typically involves heating with a strong base, resulting in the loss of hydrogen bromide.
  • Radical Reactions: The bromine atom can participate in radical substitution reactions, particularly under UV light or heat, allowing for further functionalization of the cyclohexane ring.

1-Bromo-3,5-dimethylcyclohexane can be synthesized through various methods:

  • Bromination of 3,5-Dimethylcyclohexane: This is typically achieved by reacting 3,5-dimethylcyclohexane with bromine in the presence of a solvent like carbon tetrachloride or acetic acid under controlled conditions to manage exothermicity. The reaction may proceed via radical mechanisms.
  • Electrophilic Addition: Another method involves the electrophilic addition of bromine across double bonds if starting materials with unsaturation are used.

1-Bromo-3,5-dimethylcyclohexane finds applications primarily in organic synthesis. It serves as an important intermediate in:

  • Synthesis of Pharmaceuticals: It can be used as a building block in the synthesis of various pharmaceutical compounds.
  • Chemical Research: This compound is often utilized in studies involving nucleophilic substitution and elimination reactions to explore reaction mechanisms and develop new synthetic methodologies.

Interaction studies involving 1-bromo-3,5-dimethylcyclohexane focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions helps chemists predict reaction outcomes and optimize conditions for desired products. Additionally, studies on its biological interactions are necessary to assess safety and efficacy in potential pharmaceutical applications.

Similar compounds include:

  • 1-Bromo-2-methylcyclohexane: This compound has a similar structure but differs by having only one methyl group. It may exhibit different reactivity patterns due to its structural differences.
  • 1-Bromo-3-methylcyclohexane: With one less methyl group compared to 1-bromo-3,5-dimethylcyclohexane, this compound can provide insights into how substituent position affects reactivity and stability.

Comparison Table

Compound NameMolecular FormulaKey Features
1-Bromo-3,5-dimethylcyclohexaneC8H15BrC_8H_{15}BrTwo methyl groups; versatile reactivity
1-Bromo-2-methylcyclohexaneC7H13BrC_7H_{13}BrOne methyl group; different sterics
1-Bromo-3-methylcyclohexaneC8H15BrC_8H_{15}BrOne methyl group; alternative substitution

XLogP3

3.7

Dates

Modify: 2024-04-14

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